1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide

Description

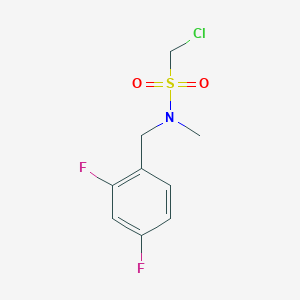

1-Chloro-N-(2,4-difluorobenzyl)-N-methylmethanesulfonamide is a sulfonamide derivative featuring a 2,4-difluorobenzyl group, a methyl substituent on the nitrogen, and a chlorine atom attached to the sulfonamide moiety. This structure combines halogenated aromatic and sulfonamide functionalities, which are common in pharmaceuticals and agrochemicals for their bioactivity and metabolic stability. The 2,4-difluorobenzyl group enhances lipophilicity and may influence binding interactions in biological targets, while the chloro-sulfonamide moiety could contribute to electrophilic reactivity or stability under physiological conditions .

Properties

Molecular Formula |

C9H10ClF2NO2S |

|---|---|

Molecular Weight |

269.70 g/mol |

IUPAC Name |

1-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C9H10ClF2NO2S/c1-13(16(14,15)6-10)5-7-2-3-8(11)4-9(7)12/h2-4H,5-6H2,1H3 |

InChI Key |

UTOURINUPGYRBF-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=C(C=C(C=C1)F)F)S(=O)(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity: 2,4-Difluoro vs. 2,6-Difluoro Derivatives

A critical structural distinction lies in the position of fluorine atoms on the benzyl ring. For example:

- TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) contains a 2,6-difluorobenzyl group. This compound exhibits superior GnRH antagonistic activity and reduced cytochrome P450 inhibition compared to analogs like sufugolix .

- Fluorine at the 2,4-positions balances electron-withdrawing effects and lipophilicity, which can optimize membrane permeability and metabolic stability .

Table 1: Comparison of Fluorinated Benzyl Derivatives

Sulfonamide Derivatives and Reactivity

The chloro-sulfonamide group in the target compound distinguishes it from other sulfonamides. For example:

- The chlorine in the target compound may enhance electrophilicity, affecting covalent binding or hydrolysis rates.

- 2,4-Difluorobenzyl Chloride (CAS 452-07-3), a precursor, has a molecular weight of 162.56 g/mol and is priced at ¥15,000/25g . Its reactivity in nucleophilic substitution reactions contrasts with the sulfonamide’s stability, highlighting the role of functional group choice in synthesis and application.

Table 2: Physicochemical and Commercial Properties

Metabolic and Pharmacokinetic Considerations

- TAK-385’s reduced CYP450 inhibition suggests that dimethylamino and methoxypyridazinyl groups mitigate enzyme interactions. The target compound’s methyl and chloro groups may similarly influence metabolic stability but require empirical validation .

- Fluorine’s position impacts hydrogen bonding and van der Waals interactions . For instance, 2,4-difluoro substitution may create a more rigid aromatic system compared to 2,6-difluoro, altering binding to hydrophobic pockets .

Preparation Methods

Chemical Background and Structure

- Chemical Name: 1-Chloro-N-(2,4-difluorobenzyl)-N-methylmethanesulfonamide

- Molecular Formula: C9H10ClF2NO2S

- Molecular Weight: Approx. 247.7 g/mol (estimated from components)

- Structural Features: The molecule contains a methanesulfonamide core with a chlorine substituent on the sulfonamide nitrogen, N-methyl substitution, and a 2,4-difluorobenzyl moiety attached to the nitrogen.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of This compound generally involves:

- Formation of the methanesulfonamide intermediate.

- Introduction of the N-methyl group.

- N-alkylation with 2,4-difluorobenzyl chloride.

- Chlorination of the sulfonamide nitrogen to yield the N-chloro derivative.

This approach leverages nucleophilic substitution and sulfonamide chemistry principles.

Detailed Synthetic Procedures

Preparation of N-Methylmethanesulfonamide Intermediate

- Starting with methanesulfonyl chloride, reaction with methylamine under controlled conditions yields N-methylmethanesulfonamide.

- Reaction is typically conducted in anhydrous solvents such as acetonitrile or dichloromethane with base (e.g., sodium hydride or potassium carbonate) to neutralize HCl formed.

- Yields reported are high, generally above 90%.

N-Alkylation with 2,4-Difluorobenzyl Chloride

- The N-methylmethanesulfonamide is reacted with 2,4-difluorobenzyl chloride in the presence of bases such as potassium carbonate or potassium hydroxide.

- Solvents used include mixtures of water and isopropyl alcohol or isopropyl acetate.

- Reaction temperatures are mild, around 40°C, with stirring for 3 hours.

- Crystallization is induced by addition of formic acid, followed by filtration and washing to isolate the product.

- Yields range from 60% to 76% depending on solvent system and reaction conditions.

Chlorination to Form this compound

- Chlorination of the sulfonamide nitrogen is achieved using reagents such as N-chlorosuccinimide (NCS) or other chlorinating agents under controlled temperature and inert atmosphere.

- The reaction is performed in solvents like toluene or dichloromethane at temperatures from room temperature to 50°C.

- Purification is done by recrystallization or chromatography.

- Yields for this step are typically moderate to high, around 70-90%.

Representative Experimental Data Table

| Step | Reagents/Conditions | Solvent System | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Methylmethanesulfonamide | Methylamine, Methanesulfonyl chloride, Base | Anhydrous acetonitrile | RT | 1-2 h | >90 | Base-neutralized, anhydrous conditions |

| N-Alkylation with 2,4-difluorobenzyl chloride | 2,4-Difluorobenzyl chloride, K2CO3, KOH | Water/isopropyl alcohol mixture | 40°C | 3 h | 60-76 | Formic acid induced crystallization |

| Chlorination of sulfonamide N | N-Chlorosuccinimide or similar chlorinating agent | Toluene or DCM | RT - 50°C | 1-3 h | 70-90 | Inert atmosphere recommended |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR):

- Proton NMR confirms the presence of aromatic protons from the difluorobenzyl group and methyl protons on nitrogen.

- Carbon NMR shows characteristic signals for aromatic carbons with fluorine coupling constants.

- Mass Spectrometry (MS):

- Molecular ion peak consistent with the expected molecular weight (~247.7 g/mol).

- Melting Point:

- Typically ranges between 180-185°C for the purified compound.

- Infrared Spectroscopy (IR):

- Sulfonamide S=O stretching bands around

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 1-Chloro-N-(2,4-difluorobenzyl)-N-methylmethanesulfonamide?

Answer:

The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example:

- Step 1 : React 2,4-difluorobenzylamine with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to form the intermediate N-(2,4-difluorobenzyl)methanesulfonamide.

- Step 2 : Introduce the methyl group via alkylation using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH).

- Step 3 : Chlorination at the sulfonamide group using reagents like PCl₅ or SOCl₂ under controlled anhydrous conditions.

Critical Considerations : Monitor reaction temperature and stoichiometry to avoid over-chlorination or decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Basic Question: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 2,4-difluorobenzyl protons at δ 6.8–7.2 ppm; sulfonamide S=O groups near δ 3.1–3.3 ppm) .

- Infrared Spectroscopy (IR) : Validate functional groups (S=O stretch at ~1350–1150 cm⁻¹; C-F stretches at 1100–1000 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~294) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., bond angles between sulfonamide and benzyl groups) .

Advanced Question: How do substituents (chloro, difluoro) influence the compound’s reactivity and biological interactions?

Answer:

- Electronic Effects : The electron-withdrawing -Cl and -F groups reduce electron density on the benzyl ring, enhancing electrophilic substitution resistance but increasing sulfonamide acidity (pKa ~8–10) .

- Steric Effects : The 2,4-difluoro substitution minimizes steric hindrance, favoring interactions with biological targets (e.g., enzyme active sites).

- Biological Impact : Fluorine atoms improve metabolic stability and membrane permeability, while the chloro group may enhance binding to hydrophobic pockets in proteins .

Experimental Validation : Compare analogs (e.g., 2-chloro vs. 4-chloro derivatives) via kinetic studies or docking simulations .

Advanced Question: How to address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Variable Screening Conditions : Discrepancies may arise from differences in microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) or cell lines. Standardize assays using CLSI/MIC protocols .

- Solubility and Stability : Poor aqueous solubility (logP ~2.5–3.0) may reduce bioavailability. Use DMSO/water mixtures (<1% DMSO) and confirm stability via HPLC .

- Metabolite Interference : Degradation products (e.g., free sulfonamides) might exhibit off-target effects. Characterize metabolites using LC-MS .

Advanced Question: What crystallographic insights inform the compound’s conformational stability?

Answer:

- Torsional Angles : X-ray studies of similar sulfonamides reveal a ~120° dihedral angle between the sulfonyl group and benzyl ring, stabilizing the planar conformation .

- Intermolecular Interactions : Hydrogen bonds between sulfonamide S=O and adjacent N-H groups (2.8–3.0 Å) enhance crystal packing .

- Temperature Effects : Single-crystal studies at 180 K show reduced thermal motion, improving resolution for weak interactions (e.g., C-F⋯H contacts) .

Advanced Question: How to optimize reaction yields when scaling up synthesis?

Answer:

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance chlorination efficiency .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .

- Byproduct Management : Trap HCl gas (from chlorination) using NaOH scrubbers to prevent side reactions .

Advanced Question: What safety protocols are critical for handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of chlorinated vapors .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact (pH 5–7 in aqueous solutions) .

- Waste Disposal : Neutralize residual reagents (e.g., PCl₅) with ice-cold ethanol before disposal .

Advanced Question: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Substituent Variation : Replace -Cl with -Br or -CF₃ to study electronic effects. Replace 2,4-difluorobenzyl with 3,5-difluoro analogs to probe steric effects .

- Bioisosteres : Substitute sulfonamide with carbamate or phosphonamide groups to modulate hydrogen-bonding capacity .

- High-Throughput Screening (HTS) : Use automated platforms to test >100 derivatives for activity against target enzymes (e.g., carbonic anhydrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.